molecular formula C7H13NO3 B062114 (2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate CAS No. 189069-17-8

(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate

Cat. No.: B062114
CAS No.: 189069-17-8
M. Wt: 159.18 g/mol
InChI Key: XEDZRASYGGJQCQ-WDSKDSINSA-N
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Description

(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate is a chemical compound with the molecular formula C7H13NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate pyrrolidine derivative.

    Methoxylation: Introduction of the methoxy group at the 4-position of the pyrrolidine ring.

    Esterification: Conversion of the carboxylic acid group to the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the methoxy group.

    Reduction: Reduction reactions may target the ester group, converting it to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products:

    Oxidation: Products may include aldehydes or carboxylic acids.

    Reduction: Alcohols are the primary products.

    Substitution: Various substituted pyrrolidine derivatives can be formed.

Scientific Research Applications

(2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-Methyl 4-methoxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. These may include enzymes or receptors that mediate its biological effects. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

    (2S,4R)-Methyl 4-methoxypyrrolidine-2-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    Methyl 4-hydroxypyrrolidine-2-carboxylate: Lacks the methoxy group, affecting its reactivity and applications.

    Ethyl 4-methoxypyrrolidine-2-carboxylate: An ethyl ester variant with different physical and chemical properties.

Properties

IUPAC Name

methyl (2S,4S)-4-methoxypyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3/c1-10-5-3-6(8-4-5)7(9)11-2/h5-6,8H,3-4H2,1-2H3/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDZRASYGGJQCQ-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1C[C@H](NC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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